2-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine is a compound with potential pharmaceutical significance. Its study involves multiple aspects such as synthesis, molecular structure, chemical reactions, and both physical and chemical properties.
Synthesis Analysis
The synthesis of compounds related to 2-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine typically involves processes like reductive amination, amide hydrolysis, and N-alkylation (Yang Fang-wei, 2013). These methods contribute to the formation of targeted molecular structures with specific pharmacological properties.
Molecular Structure Analysis
The molecular structure is characterized by X-ray analysis. Compounds with similar structural frameworks, like 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole, have been analyzed, revealing intricate details such as dihedral angles and molecular conformations (S. Özbey et al., 1998).
Chemical Reactions and Properties
Chemical reactions often involve the interaction with specific receptors or enzymes, leading to biological activities. For example, derivatives of similar compounds have shown interactions with dopamine receptors, indicating potential neuropharmacological applications (O. Eskola et al., 2002).
Aplicaciones Científicas De Investigación
Antipsychotic Potential and Neurochemical Studies
A study by Raviña et al. (2000) explored the synthesis of novel conformationally restricted butyrophenones with a focus on their potential as antipsychotic agents. These compounds, including variants with a benzoylpiperidine moiety, showed selectivity for serotonin receptors and exhibited promising in vitro and in vivo pharmacological profiles as antipsychotic drugs (Raviña et al., 2000).
Synthesis and Evaluation as Anti-Lung Cancer Agents
Hammam et al. (2005) conducted a study on novel fluoro-substituted benzo[b]pyrans, analyzing their synthesis, characterization, and biological evaluation for anti-lung cancer activity. These compounds, including variants with a fluorophenyl-piperazinyl moiety, showed significant anticancer activity at low concentrations (Hammam et al., 2005).
Development of Fluorine-18-Labeled 5-HT1A Antagonists
Lang et al. (1999) synthesized fluorinated derivatives of WAY 100635, a serotonin 5-HT1A antagonist, for use in positron emission tomography (PET) imaging. These compounds were evaluated in rats and compared with [11C]carbonyl WAY 100635, demonstrating their potential in assessing dynamic changes in serotonin levels (Lang et al., 1999).
Synthesis and Biological Evaluation for Antihistaminic Activity
Gadhave et al. (2012) synthesized benzimidazole derivatives, including variants with a fluorobenzyl-piperazinyl moiety, and evaluated them for antihistaminic potential. These derivatives were identified as promising antihistaminics due to their low toxicities (Gadhave et al., 2012).
Antibacterial Activity of Pyridobenzothiazine Acid Derivatives
Cecchetti et al. (1987) investigated a series of pyridobenzothiazine acid derivatives, including variants with a methyl-piperazinyl moiety, for their in vitro antibacterial activity against various pathogens. The compound MF-934, in particular, displayed both potent antibacterial activity and interesting pharmacokinetic characteristics (Cecchetti et al., 1987).
Propiedades
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClFN5O/c1-3-21-16-10-12(2)22-18(23-16)25-8-6-24(7-9-25)17(26)14-5-4-13(20)11-15(14)19/h4-5,10-11H,3,6-9H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSOYXMQKINDRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-fluorophenyl)(4-(4-(ethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)methanone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.